JNJ-38877605

Kinase selectivity Off-target profiling Chemical proteomics

Acquire JNJ-38877605 (943540-75-8), a research-grade ATP-competitive c-Met inhibitor with >600-fold selectivity over 200+ kinases and near-100% oral bioavailability. Critical for reproducible c-Met studies, its extended 16h target engagement reduces dosing frequency in xenograft models. Ideal for oncology and metabolic disease research; ensure you source the correct, highly selective tool compound.

Molecular Formula C19H13F2N7
Molecular Weight 377.3 g/mol
CAS No. 943540-75-8
Cat. No. B612286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-38877605
CAS943540-75-8
SynonymsJNJ-38877605;  JNJ38877605;  JNJ 38877605.
Molecular FormulaC19H13F2N7
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2
InChIInChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3
InChIKeyJRWCBEOAFGHNNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)

JNJ-38877605 (CAS 943540-75-8): Procurement-Ready ATP-Competitive c-Met Inhibitor with Differentiated Selectivity and Oral Bioavailability


JNJ-38877605 is a small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, developed by Johnson & Johnson for oncologic indications. It exhibits an IC50 of 4 nM against c-Met and demonstrates a >600-fold selectivity window over a panel of approximately 250 diverse tyrosine and serine-threonine kinases [1]. Preclinical characterization confirms near-100% oral bioavailability across species and sustained target inhibition in tumor xenografts following single-dose administration [2]. JNJ-38877605 advanced to Phase I clinical evaluation (NCT00651365) for advanced solid tumors.

Why JNJ-38877605 Cannot Be Substituted with Other c-Met Inhibitors


c-Met inhibitors display substantial divergence in kinase selectivity profiles, oral bioavailability, and duration of target engagement. Generic substitution between compounds such as PHA-665752, crizotinib, cabozantinib, or foretinib is scientifically invalid because these agents exhibit distinct off-target kinase inhibition (e.g., VEGFR2, ALK), differing metabolic liabilities, and variable in vivo pharmacokinetic behavior. JNJ-38877605's quantitative differentiation—including a >600-fold selectivity margin [1], near-complete oral absorption [2], and extended target suppression up to 16 hours [3]—directly impacts experimental reproducibility, therapeutic index, and interpretation of c-Met-dependent phenotypes. Procurement decisions must be guided by this specific evidence to avoid confounding results from multi-targeted or shorter-acting comparators.

JNJ-38877605 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Kinase Selectivity: 600-Fold Window Over 250 Kinases Versus PHA-665752's 50-Fold Window

JNJ-38877605 exhibits a >600-fold selectivity margin for c-Met relative to a panel of ~250 recombinant kinases (IC50 >2.5 µM), as determined by both enzymatic assays and quantitative chemical proteomics [1]. In contrast, the comparator c-Met inhibitor PHA-665752 demonstrates only a >50-fold selectivity margin over a panel of receptor and non-receptor tyrosine kinases . This 12-fold difference in selectivity window translates to a substantially cleaner target profile for JNJ-38877605, minimizing confounding off-target kinase inhibition in cellular and in vivo studies.

Kinase selectivity Off-target profiling Chemical proteomics

Oral Bioavailability: Near-100% Absorption Versus Crizotinib's 43% Absolute Bioavailability

JNJ-38877605 demonstrates excellent oral bioavailability approaching 100% in all examined species (mouse, rat, dog, monkey) [1]. In contrast, the clinically approved c-Met/ALK inhibitor crizotinib exhibits an absolute oral bioavailability of approximately 43% in humans following a 250 mg oral dose [2]. This 2.3-fold difference in fraction absorbed directly impacts dose requirements, inter-subject variability, and the feasibility of achieving sustained plasma exposures in preclinical efficacy models.

Pharmacokinetics Oral bioavailability In vivo dosing

Duration of Target Engagement: 16-Hour Met Phosphorylation Inhibition Versus 12-Hour Inhibition by PHA-665752

Following a single oral dose in tumor-bearing mice, JNJ-38877605 inhibits Met phosphorylation in xenograft tissue for up to 16 hours [1]. In parallel studies, a single dose of PHA-665752 inhibits c-Met phosphorylation in tumor xenografts for up to 12 hours [2]. The 4-hour extension in target suppression (33% longer duration) provides a wider therapeutic window and may permit less frequent dosing schedules in chronic in vivo experiments.

Pharmacodynamics Target engagement In vivo duration of action

Anti-Proliferative Activity in MET-Amplified Cancer Cells: IC50 11-50 nM with No Effect on MET-Normal Cells

JNJ-38877605 inhibits the growth of cancer cell lines harboring MET gene amplification with IC50 values ranging from 11 nM to 50 nM, while exhibiting no effect on control cell lines with normal MET gene copy number or no MET expression . This differential activity—at least 80-fold lower IC50 in MET-amplified versus MET-normal cells—confirms that the compound's anti-proliferative effects are on-target and dependent on MET pathway addiction. In contrast, multi-targeted inhibitors such as cabozantinib show anti-proliferative activity in neuroendocrine tumor cells that is independent of c-Met inhibition and attributable to off-target effects [1].

Cancer cell lines MET amplification Anti-proliferative IC50

Biomarker Modulation: IL-8 Reduction from 0.150 to 0.050 ng/mL and GROα Reduction from 0.080 to 0.030 ng/mL in GTL16 Xenografts

In mice bearing established GTL16 xenografts (a MET-amplified gastric cancer model), oral administration of JNJ-38877605 at 40 mg/kg/day for 72 hours results in a statistically significant decrease in plasma levels of human IL-8 from 0.150 ng/mL to 0.050 ng/mL (67% reduction) and GROα from 0.080 ng/mL to 0.030 ng/mL (62.5% reduction) . uPAR concentrations are reduced by more than 50% at the same dose. These quantitative pharmacodynamic biomarkers provide direct evidence of JNJ-38877605's modulation of MET-dependent cytokine secretion in vivo, which is not universally observed with all c-Met inhibitors.

Biomarkers IL-8 GROα Pharmacodynamics

JNJ-38877605: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies in MET-Amplified Gastric Cancer Xenografts

JNJ-38877605 induces significant tumor regression in large, well-established MET gene-amplified gastric cancer models (e.g., GTL16, MKN45) at well-tolerated oral doses [1]. With near-100% oral bioavailability [2] and sustained target inhibition up to 16 hours post-dose [3], this compound is ideally suited for chronic once-daily dosing regimens in mouse xenograft studies. The extended duration of action reduces animal handling frequency and ensures consistent target suppression throughout the dosing interval, improving data reproducibility and reducing experimental variability compared to shorter-acting c-Met inhibitors such as PHA-665752 (12-hour inhibition).

Investigation of c-Met-Driven Lipid Accumulation in Metabolic Disease Models

JNJ-38877605 inhibits c-Met phosphorylation and regulates lipid accumulation in adipocyte models . The compound's >600-fold kinase selectivity window [4] ensures that observed metabolic effects are attributable to c-Met inhibition rather than off-target modulation of other kinases involved in lipid metabolism. This makes JNJ-38877605 a valuable tool for dissecting the role of c-Met signaling in obesity, non-alcoholic fatty liver disease (NAFLD), and related metabolic disorders, where multi-targeted c-Met inhibitors would introduce confounding variables.

Biomarker-Driven Pharmacodynamic Studies Utilizing IL-8 and GROα Secretion

The quantifiable reduction of plasma IL-8 (67%) and GROα (62.5%) following JNJ-38877605 treatment in GTL16 xenografts provides a robust, non-invasive pharmacodynamic readout for target engagement. Researchers can leverage these circulating biomarkers to correlate drug exposure with pathway inhibition, optimize dosing schedules, and identify responsive tumor populations. This biomarker signature is particularly valuable for translational studies aiming to bridge preclinical findings to early-phase clinical trials.

Combination Studies with Radiotherapy or Other Targeted Agents

JNJ-38877605 sensitizes tumors to radiotherapy in U251 glioma and MDA-MB-231 breast cancer mouse xenograft models, increasing apoptosis in irradiated tumors . Additionally, the compound's exquisite selectivity [4] minimizes the risk of overlapping toxicities or antagonistic off-target interactions when combined with other kinase inhibitors, chemotherapeutics, or immunotherapies. This clean target profile facilitates rational combination design and interpretation of synergistic or additive effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-38877605

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.